molecular formula C10H12BrClO B13882870 1-(2-Bromo-4-chlorophenyl)butan-1-ol

1-(2-Bromo-4-chlorophenyl)butan-1-ol

Cat. No.: B13882870
M. Wt: 263.56 g/mol
InChI Key: CFBBGKHYCMVTSN-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)butan-1-ol is an organic compound with the molecular formula C10H12BrClO It is a halogenated phenylbutanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-chlorophenyl)butan-1-ol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds through the formation of an intermediate alcohol, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-chlorophenyl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the phenyl ring can enhance its reactivity and binding affinity to certain biological targets. This can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-4-chlorophenyl)butan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation pattern is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

1-(2-bromo-4-chlorophenyl)butan-1-ol

InChI

InChI=1S/C10H12BrClO/c1-2-3-10(13)8-5-4-7(12)6-9(8)11/h4-6,10,13H,2-3H2,1H3

InChI Key

CFBBGKHYCMVTSN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)Cl)Br)O

Origin of Product

United States

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